

Application Notes and Protocols for CRISPR Screening with Puromycin Selection

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Compound of Interest

Compound Name: Puromycin

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These application notes provide a comprehensive overview and detailed protocols for performing CRISPR-Cas9 genetic screens coupled with **puromycin** selection. This powerful technique enables the identification of genes that modulate cellular responses to various stimuli, making it an invaluable tool in functional genomics and drug discovery.

Introduction to CRISPR Screening with Puromycin Selection

CRISPR-Cas9 technology facilitates precise genome editing, and when combined with pooled single-guide RNA (sgRNA) libraries, it allows for systematic gene knockout on a genome-wide scale.^{[1][2]} **Puromycin** selection is a critical step in this workflow, used to enrich for cells that have been successfully transduced with the lentiviral vectors carrying the sgRNA library and a **puromycin** resistance gene (pac).^{[3][4][5]} The underlying principle is that cells that do not integrate the lentiviral construct will be eliminated by the **puromycin** antibiotic, which inhibits protein synthesis by causing premature chain termination during translation.^{[3][4][5]}

This method can be applied in various screening formats, including:

- Negative Selection (Dropout) Screens: Identify essential genes for cell survival or proliferation under specific conditions.

- Positive Selection (Enrichment) Screens: Uncover genes that, when knocked out, confer resistance to a drug or other selective pressure.

Experimental Workflow Overview

A typical pooled CRISPR screen with **puromycin** selection involves several key stages, from initial library preparation to downstream data analysis.^{[6][7]} The process begins with the transduction of a target cell population with a pooled lentiviral sgRNA library.^[6] Following transduction, **puromycin** is added to the culture medium to select for successfully transduced cells.^[8] The selected cell population is then subjected to a specific selection pressure (e.g., drug treatment). Genomic DNA is extracted from the initial and final cell populations, and the sgRNA sequences are amplified and quantified by next-generation sequencing (NGS).^{[6][7]} The relative abundance of each sgRNA is then analyzed to identify genes that are enriched or depleted, providing insights into their function.^[6]

Key Experimental Protocols

Determination of Optimal Puromycin Concentration (Kill Curve)

Before initiating a CRISPR screen, it is crucial to determine the minimum concentration of **puromycin** that effectively kills non-transduced cells for each specific cell line.^{[9][10][11]} This is achieved by generating a **puromycin** kill curve.

Protocol:

- Cell Plating: Seed the target cells in a multi-well plate (e.g., 24-well or 96-well) at their normal seeding density and allow them to adhere overnight.^{[11][12]}
- **Puromycin** Titration: The following day, replace the medium with fresh medium containing a range of **puromycin** concentrations.^{[11][12]} A typical starting range for mammalian cells is 0.5-10 µg/mL.^{[9][10][11][12]} Include a no-**puromycin** control.
- Incubation and Observation: Incubate the cells and monitor cell viability daily for 3-7 days.^[9] Replace the **puromycin**-containing medium every 2-3 days.^[11]

- Optimal Concentration Selection: The optimal **puromycin** concentration is the lowest concentration that results in 100% cell death within 3-5 days.[9][10]

Parameter	Recommendation
Cell Type	Adherent Mammalian Cells
Puromycin Concentration Range	1-10 µg/mL[9][10]
Selection Duration	3-5 days[9][10]
Observation	Daily monitoring of cell viability

Parameter	Recommendation
Cell Type	Suspension Mammalian Cells
Puromycin Concentration Range	0.5-2 µg/mL[3]
Selection Duration	3-5 days[9][10]
Observation	Daily monitoring of cell viability

Lentiviral Transduction of sgRNA Library

The delivery of the pooled sgRNA library into the target cells is typically achieved through lentiviral transduction.

Protocol:

- Cell Preparation: Seed the target cells such that they are in a logarithmic growth phase at the time of transduction.[13]
- Transduction: Thaw the lentiviral sgRNA library particles and add them to the cells at a low multiplicity of infection (MOI) of 0.1-0.3.[8][14] This ensures that most cells receive a single sgRNA construct.[6][8] Polybrene (typically 4-8 µg/mL) can be added to enhance transduction efficiency.
- Incubation: Incubate the cells with the virus for 16-24 hours.[13]

- Media Change: After incubation, replace the virus-containing medium with fresh complete growth medium.[\[13\]](#)

Puromycin Selection of Transduced Cells

This step enriches the cell population for those that have successfully integrated the sgRNA-containing lentiviral vector.

Protocol:

- Post-Transduction Culture: Culture the transduced cells for 24-72 hours to allow for the expression of the **puromycin** resistance gene.[\[9\]](#)[\[15\]](#)
- **Puromycin** Addition: Add the predetermined optimal concentration of **puromycin** to the cell culture medium.
- Selection Period: Continue to culture the cells in the presence of **puromycin** for 2-7 days, or until all non-transduced control cells are dead.[\[8\]](#) The medium should be replaced with fresh **puromycin**-containing medium every 2-3 days.[\[11\]](#)
- Cell Harvest (Baseline): A portion of the selected cells should be harvested to serve as the initial reference population (Day 0).[\[16\]](#)

Parameter	Recommendation
Time to Start Selection Post-Transduction	24-72 hours [9] [15]
Puromycin Concentration	Determined by kill curve
Selection Duration	2-7 days [8]
Media Changes	Every 2-3 days [11]

CRISPR Screen and Sample Collection

Following **puromycin** selection, the cell pool is subjected to the desired experimental conditions.

Protocol:

- Cell Plating: Plate the **puromycin**-selected cells for the screen, ensuring that the cell number maintains a library representation of at least 500-1000 cells per sgRNA.[\[15\]](#)[\[16\]](#)
- Application of Selective Pressure: Apply the specific selective pressure (e.g., drug treatment, altered growth conditions).
- Screen Duration: The duration of the screen will depend on the cell type and the nature of the selective pressure, typically lasting several population doublings.[\[15\]](#)
- Sample Collection: Harvest cells at the end of the screen. It is crucial to collect a sufficient number of cells to maintain library representation.[\[15\]](#)

Genomic DNA Extraction and sgRNA Sequencing

To identify the sgRNAs that are enriched or depleted, their sequences are amplified from the genomic DNA and quantified.

Protocol:

- Genomic DNA Extraction: Isolate high-quality genomic DNA from the initial (baseline) and final cell populations.
- PCR Amplification of sgRNAs: Use primers flanking the integrated sgRNA cassette to amplify the sgRNA sequences.[\[6\]](#) It is important to use a sufficient amount of genomic DNA as a template to maintain library complexity.[\[16\]](#)
- Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing.[\[6\]](#)[\[16\]](#)

Data Analysis

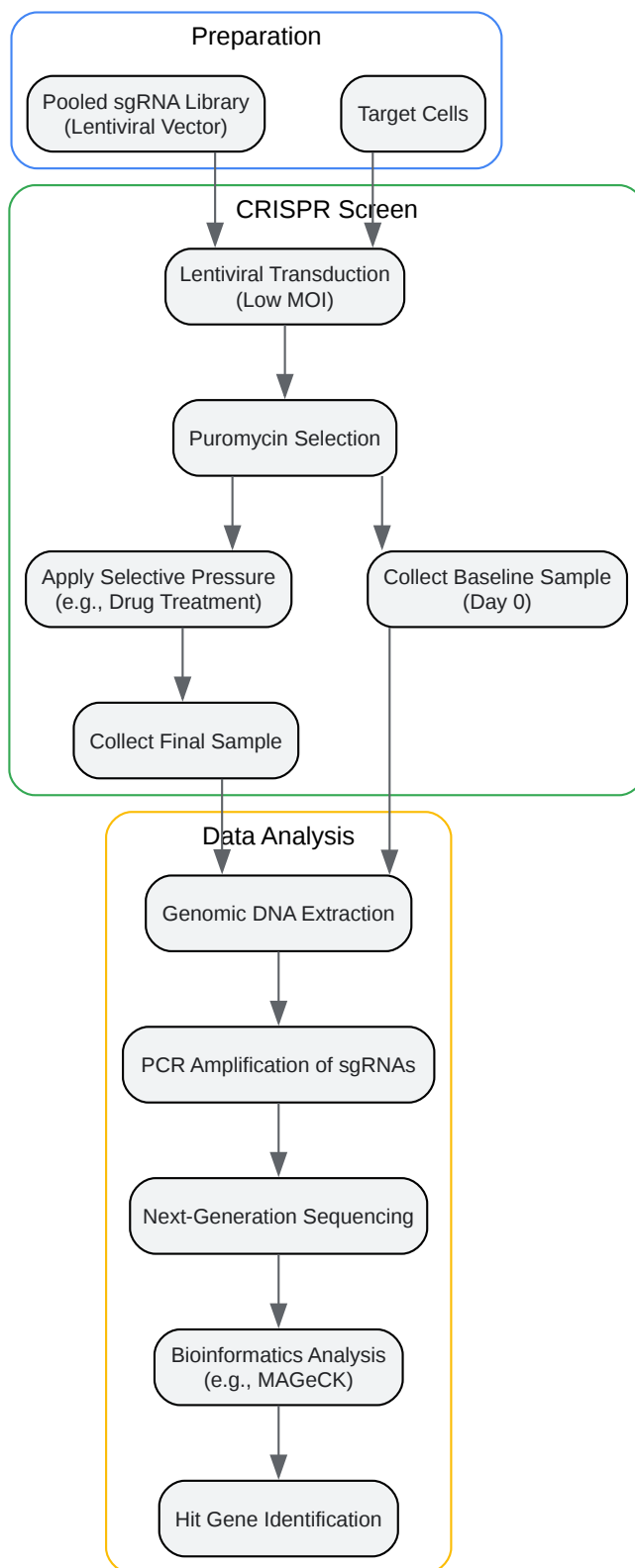
The sequencing data is analyzed to determine the changes in sgRNA representation and identify hit genes.

Data Analysis Workflow:

- Quality Control: Assess the quality of the raw sequencing reads.[\[17\]](#)

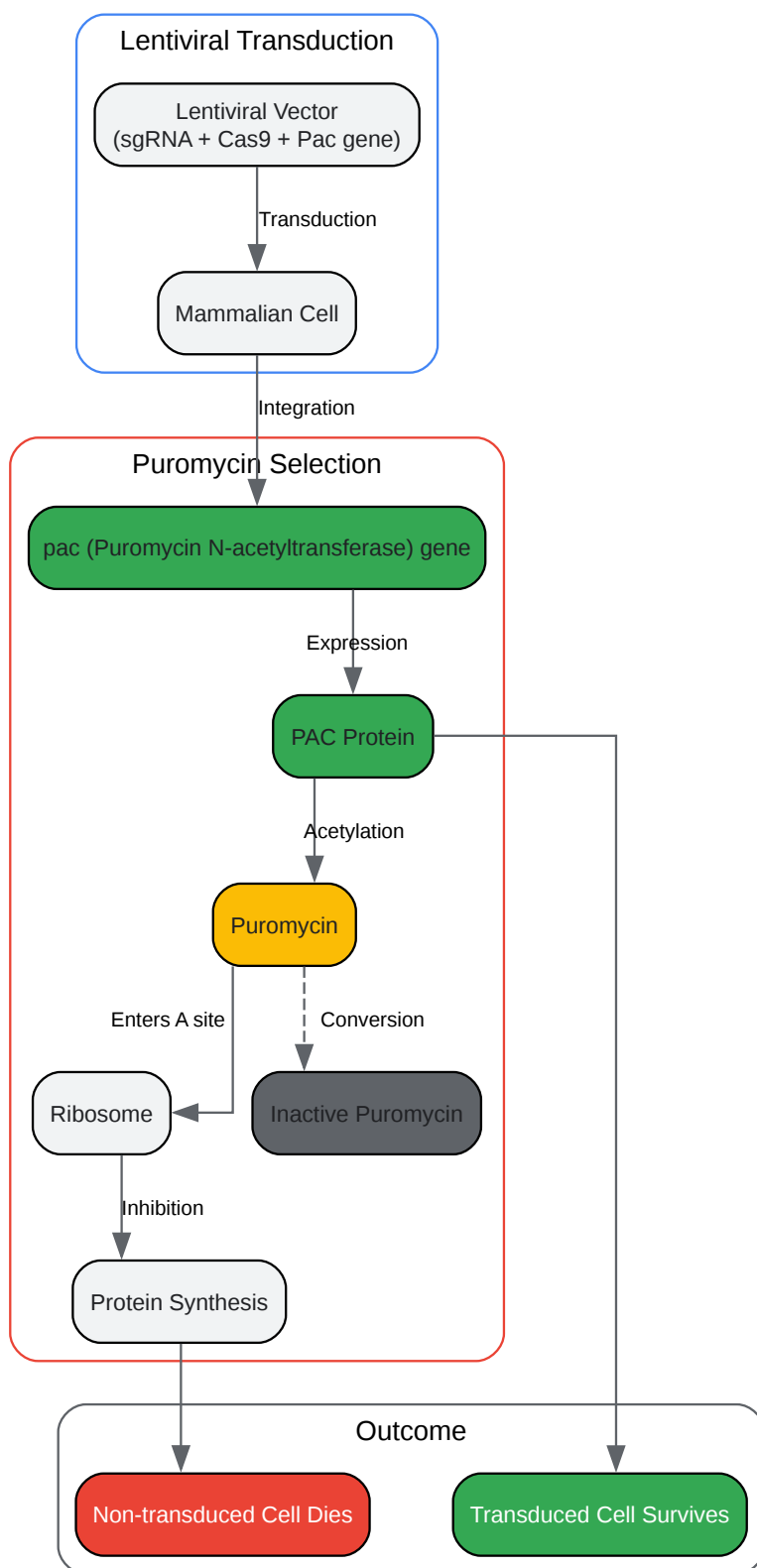
- **Read Counting:** Align the sequencing reads to the sgRNA library reference to quantify the abundance of each sgRNA in each sample.
- **Statistical Analysis:** Employ statistical methods, such as those implemented in MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout), to identify sgRNAs and corresponding genes that are significantly enriched or depleted.[\[17\]](#)[\[18\]](#)
- **Functional Analysis:** Perform pathway and gene ontology analysis on the identified hit genes to gain biological insights.

Visualizations



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Caption: Pooled CRISPR screen workflow with **puromycin** selection.



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Caption: Mechanism of **puromycin** selection in transduced cells.

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